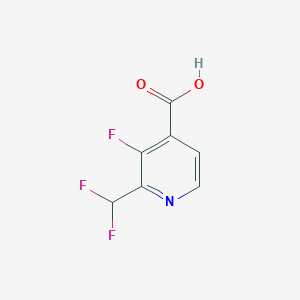

2-(ジフルオロメチル)-3-フルオロイソニコチン酸

概要

説明

2-(Difluoromethyl)-3-fluoroisonicotinic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science

科学的研究の応用

2-(Difluoromethyl)-3-fluoroisonicotinic acid has a wide range of applications in scientific research:

Biology: Its unique properties make it valuable in biochemical studies, including enzyme inhibition and protein labeling.

作用機序

Target of Action

The primary target of 2-(Difluoromethyl)-3-fluoroisonicotinic acid is the enzyme ornithine decarboxylase (ODC) . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

2-(Difluoromethyl)-3-fluoroisonicotinic acid acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound effectively disrupts the polyamine biosynthetic pathway, which can have significant effects on cell growth and differentiation .

Biochemical Pathways

The inhibition of ornithine decarboxylase by 2-(Difluoromethyl)-3-fluoroisonicotinic acid affects the polyamine biosynthetic pathway . Polyamines are involved in a multitude of cellular processes, including DNA replication, RNA transcription, protein synthesis, and cell cycle progression . Therefore, the disruption of this pathway can have downstream effects on these processes.

Result of Action

The molecular and cellular effects of 2-(Difluoromethyl)-3-fluoroisonicotinic acid’s action are largely due to its disruption of the polyamine biosynthetic pathway. By inhibiting ornithine decarboxylase, the compound can affect cell growth and differentiation, potentially leading to the prevention of neoplastic transformation .

生化学分析

Biochemical Properties

It is known that difluoromethyl-substituted compounds have been evaluated for their antioxidant activity . These compounds have shown to retain radical scavenging capabilities that prove useful to confer antioxidant properties in a non-polar environment .

Cellular Effects

Difluoromethyl-substituted compounds have shown to inhibit lipid peroxidation in human erythrocytes .

Molecular Mechanism

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .

Metabolic Pathways

The metabolic pathways involving 2-(Difluoromethyl)-3-fluoroisonicotinic acid are not well-documented. Drug metabolic reactions are generally divided into two classes i.e. phase I and phase II metabolic reactions .

Subcellular Localization

Tools like DeepLoc 2.1 can predict the subcellular localization(s) and the associated membrane type(s) of eukaryotic proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoroisonicotinic acid typically involves difluoromethylation and fluorination reactions. One common method is the late-stage difluoromethylation of aromatic compounds, which can be achieved through various catalytic and non-catalytic processes. For instance, the difluoromethylation of C(sp^2)-H bonds can be accomplished using metal-based catalysts or radical chemistry . Additionally, electrophilic, nucleophilic, and radical difluoromethylation methods have been developed to construct C(sp^3)-CF_2H bonds .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-3-fluoroisonicotinic acid may involve continuous flow processes to ensure high yields and purity. Utilizing commercially available starting materials, such as α-amino acid methyl esters, the final product can be obtained through hydrolysis and precipitation . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

化学反応の分析

Types of Reactions

2-(Difluoromethyl)-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

類似化合物との比較

Similar Compounds

2-(Trifluoromethyl)-3-fluoroisonicotinic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

3-Fluoroisonicotinic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.

2-(Difluoromethyl)-isonicotinic acid: Similar but without the fluoro substituent on the aromatic ring.

Uniqueness

2-(Difluoromethyl)-3-fluoroisonicotinic acid is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct chemical and physical properties.

特性

IUPAC Name |

2-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-3(7(12)13)1-2-11-5(4)6(9)10/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJWMPUMFULRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

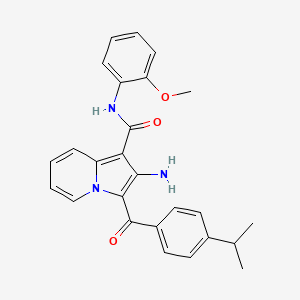

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)

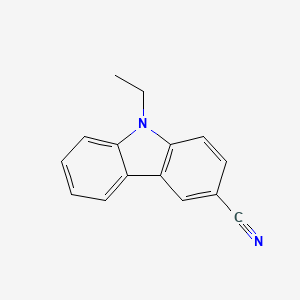

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/new.no-structure.jpg)

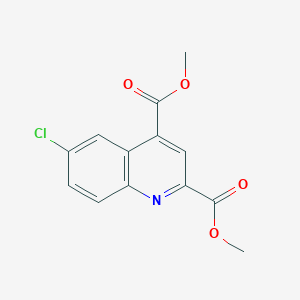

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)